1-(2,6-difluorobenzyl)-N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2,6-difluorobenzyl)-N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound. It is also known as Rufinamide . Rufinamide is an anticonvulsant medication used to treat various seizure disorders and Lennox-Gastaut syndrome .
Synthesis Analysis
The synthesis of Rufinamide was achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields . Rufinamide was obtained in 96% isolated yield .Molecular Structure Analysis
The molecular formula of this compound is C13H18F2N2O2S . The average mass is 304.356 Da and the monoisotopic mass is 304.105713 Da .Chemical Reactions Analysis
The copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, was used in the synthesis of Rufinamide . This reaction is reliable, regioselective and high-yielding .Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-N-ethyl-N-(2-pyrrolidin-1-ylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N5O/c1-2-24(11-10-23-8-3-4-9-23)18(26)17-13-25(22-21-17)12-14-15(19)6-5-7-16(14)20/h5-7,13H,2-4,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSUTAUNOFZTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1CCCC1)C(=O)C2=CN(N=N2)CC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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